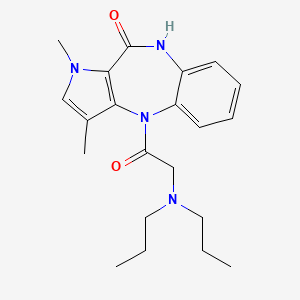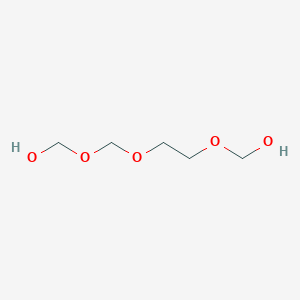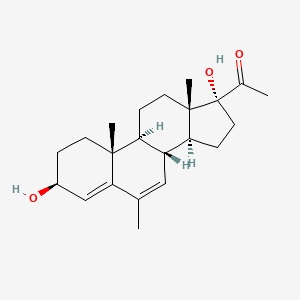
Mepregnol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mepregnol, also known as pregna-4,6-dien-20-one, 3,17-dihydroxy-6-methyl-, (3.beta.), is a chemical compound with the molecular formula C22H32O3 and a molecular weight of 344.4877 g/mol . It is a steroid derivative with significant biological activity.
Preparation Methods
The synthesis of Mepregnol involves several steps, starting from basic steroid precursors. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.
Cyclization: The formation of the steroid ring structure is achieved through cyclization reactions.
Purification: The final product is purified using techniques such as chromatography to obtain high purity this compound.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Mepregnol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Halogenation and alkylation are examples of such reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Mepregnol has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various steroid derivatives. It serves as a key intermediate in the production of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent. It is used in studies related to hormone regulation and signal transduction.
Medicine: this compound has potential applications in medicine, particularly in the development of drugs for treating hormonal imbalances and related disorders. Its biological activity makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including cosmetics and agricultural chemicals. Its unique properties make it valuable for diverse applications.
Mechanism of Action
The mechanism of action of Mepregnol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to steroid receptors, which are proteins that regulate gene expression and cellular functions. The binding of this compound to these receptors triggers a cascade of molecular events, leading to changes in cellular activity and physiological responses.
Comparison with Similar Compounds
Mepregnol can be compared with other similar steroid compounds, such as:
Progesterone: Both this compound and progesterone are steroid hormones with similar structures. this compound has unique functional groups that confer distinct biological activities.
Corticosterone: Corticosterone is another steroid hormone with structural similarities to this compound. While both compounds have anti-inflammatory properties, this compound’s specific functional groups may result in different pharmacological effects.
Testosterone: Testosterone is a well-known steroid hormone with anabolic effects. This compound shares some structural features with testosterone but has different biological activities due to its unique functional groups.
The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity. These differences make this compound a valuable compound for research and development in various fields.
Properties
CAS No. |
66120-77-2 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,15-18,24-25H,5-10H2,1-4H3/t15-,16+,17-,18-,20+,21-,22-/m0/s1 |
InChI Key |
MLEHDPQQOSDTBX-AIOPYVAHSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=C[C@H](CC4)O)C |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(CC4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


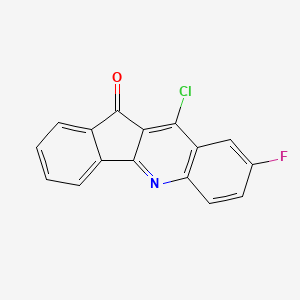
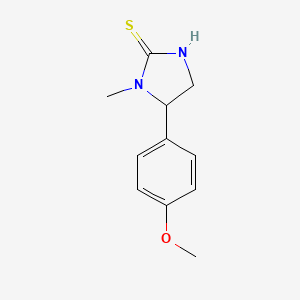

![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
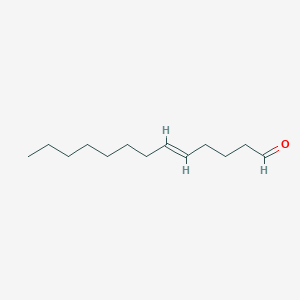
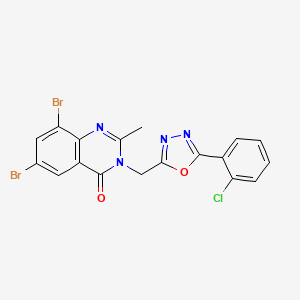
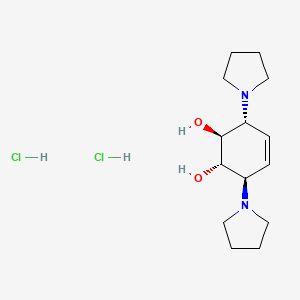



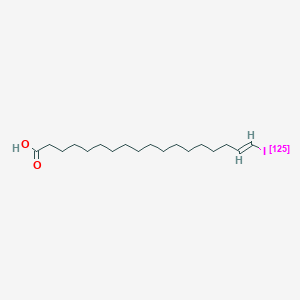
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
